molecular formula C8H14O5 B13722582 2-(2-(tert-Butoxy)acetoxy)acetic acid

2-(2-(tert-Butoxy)acetoxy)acetic acid

Cat. No.: B13722582
M. Wt: 190.19 g/mol
InChI Key: QKFLOMPMOBCQOB-UHFFFAOYSA-N
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Description

2-(2-(tert-Butoxy)acetoxy)acetic acid (CAS: 120289-22-7) is a carboxylic acid derivative featuring a tert-butoxy group linked via an acetoxy (-OAc) moiety. Its molecular formula is C₈H₁₄O₅, with a molecular weight of 190.19 g/mol . Structurally, it consists of an acetic acid backbone substituted with a 2-(tert-butoxy)-2-oxoethoxy group. The tert-butoxy group enhances steric bulk and stability, making the compound useful in synthetic chemistry as a protective intermediate or for modifying solubility profiles. It is typically stored under dry, room-temperature conditions to prevent hydrolysis of the ester or tert-butoxy groups .

Properties

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxy]acetyl]oxyacetic acid

InChI

InChI=1S/C8H14O5/c1-8(2,3)13-5-7(11)12-4-6(9)10/h4-5H2,1-3H3,(H,9,10)

InChI Key

QKFLOMPMOBCQOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(=O)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(tert-Butoxy)acetoxy)acetic acid typically involves the reaction of tert-butanol with chloroacetic acid in the presence of a base such as potassium tert-butoxide. The reaction is carried out at elevated temperatures (80-85°C) for several hours to ensure complete conversion . The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques.

Industrial Production Methods

Industrial production of 2-(2-(tert-Butoxy)acetoxy)acetic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(tert-Butoxy)acetoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-(tert-Butoxy)acetoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(tert-Butoxy)acetoxy)acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and interactions with enzymes and other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of tert-butoxy-substituted acetic acid derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
2-[2-(tert-Butoxy)-2-oxoethoxy]acetic acid C₈H₁₄O₅ 190.19 tert-butoxy, acetoxy, carboxylic acid Research intermediate; stable storage
tert-Butyl 2-(2-Chloroethoxy)acetate C₈H₁₅ClO₄ 210.65 chloroethoxy, ester Reactive intermediate for nucleophilic substitutions
2-(tert-Butoxy)-2-phenylacetic acid C₁₂H₁₆O₃ 208.25 phenyl, tert-butoxy, carboxylic acid Potential pharmaceutical intermediate (e.g., chiral resolution)
2-{[2-(tert-Butoxy)-2-oxoethyl]sulfanyl}acetic acid C₈H₁₄O₄S 206.26 sulfanyl, tert-butoxy, carboxylic acid Thiol-mediated reactivity; lower pKa (3.62) for acidity modulation
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid C₁₀H₁₇NO₅ 233.26 Boc-protected amine, ethoxy, carboxylic acid Peptide synthesis; PEGylation strategies

Key Comparative Insights

Reactivity and Stability The chloroethoxy derivative (tert-Butyl 2-(2-Chloroethoxy)acetate) exhibits higher reactivity due to the labile chlorine atom, enabling nucleophilic substitutions in polymer or drug synthesis . The sulfanyl analog (2-{[2-(tert-Butoxy)-2-oxoethyl]sulfanyl}acetic acid) shows unique thiol-mediated reactivity, useful in disulfide bond formation or metal chelation . The Boc-protected amino variant (2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid) is tailored for peptide coupling, leveraging the Boc group’s acid-labile protection .

Solubility and Physicochemical Properties

  • The phenyl-substituted derivative (2-(tert-butoxy)-2-phenylacetic acid) has reduced water solubility due to its aromatic ring but enhanced lipophilicity, favoring applications in lipid-based formulations .
  • The acetoxy group in the parent compound increases polarity compared to tert-butoxy esters, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Applications Pharmaceutical Intermediates: The phenyl and Boc-protected variants are used in chiral resolution and peptide synthesis, respectively . Polymer Chemistry: Chloroethoxy and sulfanyl derivatives serve as crosslinkers or functional monomers in biodegradable polymers . Drug Delivery: The parent compound’s stability and moderate polarity make it a candidate for prodrug design or controlled-release systems .

Research Findings

  • Synthetic Utility : highlights the use of tert-butyl hydroxycarbamate and DCC coupling for synthesizing tert-butoxy-acetic acid derivatives, a method applicable to the parent compound .
  • Safety Profiles: The Boc-protected amino analog (CAS: 1247171-98-7) has moderate acute oral toxicity (Category 4) and irritancy (Skin Category 2), requiring careful handling .
  • Thermal Stability : The sulfanyl derivative’s predicted boiling point (305°C) suggests higher thermal stability compared to the parent compound, which lacks sulfur’s electron-rich environment .

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